molecular formula C21H23N3O4S B5488520 1-acetyl-N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-4-piperidinecarboxamide

1-acetyl-N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-4-piperidinecarboxamide

Cat. No.: B5488520
M. Wt: 413.5 g/mol
InChI Key: MKOUVEBSHASHRX-UHFFFAOYSA-N
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Description

The compound “1-acetyl-N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-4-piperidinecarboxamide” is a complex organic molecule. It contains several functional groups, including an acetyl group, a cyano group, a dimethoxyphenyl group, a thiophene ring, and a piperidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the acetyl group could be introduced via an acylation reaction . The cyano group could be introduced via a cyanation reaction . The dimethoxyphenyl group could be introduced via a Friedel-Crafts alkylation reaction . The thiophene ring could be formed via a cyclization reaction . Finally, the piperidine ring could be formed via a ring-closing reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The acetyl group, cyano group, and dimethoxyphenyl group would all contribute to the electron density of the molecule, potentially leading to interesting electronic properties . The thiophene and piperidine rings would add a degree of three-dimensionality to the molecule, which could influence its reactivity and interactions with other molecules .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetyl group could undergo hydrolysis to form a carboxylic acid . The cyano group could be reduced to form an amine . The dimethoxyphenyl group could undergo demethylation to form a dihydroxyphenyl group . The thiophene ring could undergo electrophilic aromatic substitution . Finally, the piperidine ring could undergo N-alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be influenced by the presence of polar functional groups such as the acetyl and cyano groups . Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the presence of any intramolecular or intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, its mechanism of action could involve binding to a specific protein or enzyme, thereby modulating its activity . If it were intended to be used as a dye or pigment, its mechanism of action could involve absorbing and/or emitting light at specific wavelengths .

Safety and Hazards

As with any chemical compound, this compound could potentially pose certain safety hazards. For example, it could be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Therefore, appropriate safety precautions should be taken when handling this compound, such as wearing protective gloves and eye protection, and using it only in a well-ventilated area .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields. For example, it could be investigated for its potential use as a drug, a dye or pigment, a catalyst, or a building block for the synthesis of other complex organic molecules . Additionally, new methods for its synthesis could be developed, potentially making it easier and more cost-effective to produce .

Properties

IUPAC Name

1-acetyl-N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-13(25)24-8-6-14(7-9-24)20(26)23-21-16(11-22)17(12-29-21)15-4-5-18(27-2)19(10-15)28-3/h4-5,10,12,14H,6-9H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOUVEBSHASHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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